molecular formula C13H9FO3 B6377830 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol CAS No. 1261892-04-9

5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377830
CAS No.: 1261892-04-9
M. Wt: 232.21 g/mol
InChI Key: YTDMAWAMAUCBRP-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of both a fluorine atom and a hydroxyl group on a phenyl ring, along with a formyl group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-hydroxyacetophenone and 2-hydroxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of 5-(4-Fluoro-2-hydroxyphenyl)-2-carboxyphenol.

    Reduction: Formation of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-hydroxybenzaldehyde
  • 4-Fluoro-2-hydroxyphenylboronic acid

Uniqueness

5-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group on the phenyl rings

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-4-11(13(17)6-10)8-1-2-9(7-15)12(16)5-8/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDMAWAMAUCBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685107
Record name 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-04-9
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-2′,3-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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